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Compound of Interest

Compound Name: 6-Amino-4-methylnicotinonitrile

Cat. No.: B065187 Get Quote

Introduction: The Versatility of a Privileged Scaffold
6-Amino-4-methylnicotinonitrile, a substituted aminopyridine, stands as a pivotal building

block in the synthesis of a diverse array of fused heterocyclic compounds. Its intrinsic chemical

reactivity, characterized by the presence of a nucleophilic amino group ortho to a cyano group,

makes it an ideal precursor for constructing bicyclic systems of significant interest in medicinal

chemistry and materials science. The resulting pyrido[2,3-d]pyrimidine scaffold, in particular, is

recognized as a "privileged structure" due to its frequent appearance in biologically active

compounds, notably as kinase inhibitors in oncology research. This guide provides an in-depth

exploration of key cyclization reactions of 6-Amino-4-methylnicotinonitrile, offering detailed

protocols and mechanistic insights for researchers, scientists, and drug development

professionals.

Physicochemical Properties of 6-Amino-4-
methylnicotinonitrile
A thorough understanding of the starting material's properties is fundamental to successful

synthesis.
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Property Value Source

Molecular Formula C₇H₇N₃ --INVALID-LINK--

Molecular Weight 133.15 g/mol --INVALID-LINK--

IUPAC Name
6-amino-4-methylpyridine-3-

carbonitrile
--INVALID-LINK--

CAS Number 179555-10-3 --INVALID-LINK--[1]

Appearance Solid --INVALID-LINK--[1]

Boiling Point 318 °C at 760 mmHg --INVALID-LINK--[1]

Storage 4°C, protect from light --INVALID-LINK--[1]

Section 1: Synthesis of 6-Methylpyrido[2,3-
d]pyrimidin-4(3H)-one via Formamide Cyclization
The reaction of o-aminonitriles with formamide is a classical and direct method for the

synthesis of 4-aminopyrido[2,3-d]pyrimidines, which can be subsequently hydrolyzed to the

corresponding pyrimidinones. This one-pot approach is valued for its simplicity and use of

readily available reagents.

Mechanistic Rationale
The reaction proceeds through an initial formation of a formamidine intermediate by the

reaction of the 6-amino group with formamide. This is followed by an intramolecular cyclization

where the nitrogen of the formamidine attacks the cyano group. The resulting cyclic

intermediate then tautomerizes to form the aromatic 4-aminopyrido[2,3-d]pyrimidine.

Subsequent hydrolysis, if desired, can convert the 4-amino group to a 4-oxo group.
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Caption: Formamide cyclization pathway.

Detailed Experimental Protocol
Objective: To synthesize 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Materials:

Reagent CAS Number M.W. ( g/mol ) Amount Moles (mmol)

6-Amino-4-

methylnicotinonit

rile

179555-10-3 133.15 1.33 g 10

Formamide 75-12-7 45.04 20 mL -

Procedure:

To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

6-Amino-4-methylnicotinonitrile (1.33 g, 10 mmol).

Add formamide (20 mL) to the flask.

Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a

mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 4-6

hours.
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After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into ice-cold water (100 mL) with stirring.

Collect the resulting precipitate by vacuum filtration.

Wash the precipitate with cold water (2 x 20 mL) and then with a small amount of cold

ethanol.

Dry the product under vacuum to yield 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Expected Outcome: A solid product with an expected yield of 75-85%.

Section 2: Cyclocondensation with Urea and
Thiourea
The reaction of 6-Amino-4-methylnicotinonitrile with urea or thiourea provides a direct route

to 4-amino-6-methylpyrido[2,3-d]pyrimidin-2(1H)-one and its thio-analog, respectively. These

compounds are valuable intermediates for further functionalization.

Mechanistic Rationale
The reaction is believed to proceed via the initial formation of an adduct between the amino

group of the nicotinonitrile and urea/thiourea. This is followed by an intramolecular cyclization

onto the nitrile group, driven by the elimination of ammonia. Tautomerization of the resulting

intermediate leads to the stable pyrido[2,3-d]pyrimidine product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b065187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Pathway Products

6-Amino-4-
methylnicotinonitrile

Adduct Formation

Urea / Thiourea

Intramolecular
Cyclization

Cyclized Intermediate
(-NH3) Tautomerization 4-Amino-6-methylpyrido[2,3-d]pyrimidin-

2(1H)-one / 2(1H)-thione

Click to download full resolution via product page

Caption: Cyclocondensation with Urea/Thiourea.

Detailed Experimental Protocol
Objective: To synthesize 4-amino-6-methyl-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine-5-

carbonitrile (from thiourea). A similar protocol can be followed for urea.

Materials:

Reagent CAS Number M.W. ( g/mol ) Amount Moles (mmol)

6-Amino-4-

methylnicotinonit

rile

179555-10-3 133.15 1.33 g 10

Thiourea 62-56-6 76.12 0.84 g 11

Ethanol 64-17-5 46.07 20 mL -

Sodium Ethoxide 141-52-6 68.05 0.75 g 11

Procedure:

In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (20 mL).
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To this solution, add 6-Amino-4-methylnicotinonitrile (1.33 g, 10 mmol) and thiourea (0.84

g, 11 mmol).

Heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC (e.g., ethyl

acetate:hexane 1:1).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (100 mL) and acidify with dilute acetic acid to a pH of

approximately 6.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water (2 x 20 mL) and dry under vacuum.

Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water

mixture to obtain the pure product.

Expected Outcome: A crystalline solid with an expected yield of 65-75%.

Section 3: Reaction with N,N-Dimethylformamide
Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile reagent that serves as a one-carbon synthon for the construction of the

pyrimidine ring. It reacts with both the amino group and the active methyl group of 6-Amino-4-
methylnicotinonitrile.

Mechanistic Rationale
The reaction likely initiates with the formation of a formamidine intermediate at the 6-amino

group. Subsequently, the active methyl group at the 4-position reacts with another molecule of

DMF-DMA to form an enamine. This is followed by an intramolecular cyclization and elimination

of dimethylamine to afford the pyrido[2,3-d]pyrimidine core.
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Caption: Reaction pathway with DMF-DMA.

Detailed Experimental Protocol
Objective: To synthesize 4-(dimethylaminomethyleneamino)-6-methylpyrido[2,3-d]pyrimidine.

Materials:

Reagent CAS Number M.W. ( g/mol ) Amount Moles (mmol)

6-Amino-4-

methylnicotinonit

rile

179555-10-3 133.15 1.33 g 10

DMF-DMA 4637-24-5 119.16 2.62 g (2.9 mL) 22

Xylene 1330-20-7 106.16 30 mL -

Procedure:

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add

6-Amino-4-methylnicotinonitrile (1.33 g, 10 mmol) and dry xylene (30 mL).

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.62 g, 2.9 mL, 22 mmol) to the

suspension.

Heat the reaction mixture to reflux (approximately 140 °C) for 6-8 hours.

Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1).
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After completion, cool the reaction mixture to room temperature.

The product may precipitate upon cooling. If not, concentrate the solvent under reduced

pressure.

Collect the solid product by filtration and wash with a small amount of cold hexane.

The crude product can be purified by recrystallization from a suitable solvent like ethyl

acetate or by column chromatography on silica gel.

Expected Outcome: A solid product with an expected yield of 70-80%.

Section 4: Subsequent Functionalization:
Chlorination of 6-Methylpyrido[2,3-d]pyrimidin-
4(3H)-one
For applications in drug discovery, particularly in the development of kinase inhibitors, the 4-

oxo group of the pyrido[2,3-d]pyrimidin-4(3H)-one is often converted to a chloro group. This

chloro-derivative serves as a key intermediate for introducing various nucleophiles via

nucleophilic aromatic substitution (SNA_r) reactions.

Mechanistic Rationale
The chlorination is typically achieved using phosphorus oxychloride (POCl₃). The reaction

proceeds through the activation of the carbonyl oxygen of the lactam by POCl₃, forming a

highly electrophilic intermediate. A chloride ion then acts as a nucleophile, attacking the C4

position and leading to the elimination of a phosphate species to yield the 4-chloro derivative.

The presence of a base like pyridine can facilitate the reaction.[2][3][4][5]

Detailed Experimental Protocol
Objective: To synthesize 4-chloro-6-methylpyrido[2,3-d]pyrimidine.

Materials:
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Reagent CAS Number M.W. ( g/mol ) Amount Moles (mmol)

6-

Methylpyrido[2,3-

d]pyrimidin-

4(3H)-one

- 161.15 1.61 g 10

Phosphorus

oxychloride

(POCl₃)

10025-87-3 153.33 10 mL -

Pyridine 110-86-1 79.10 1 mL -

Procedure:

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is

corrosive and reacts violently with water.

To a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride

drying tube, add 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.61 g, 10 mmol).

Carefully add phosphorus oxychloride (10 mL) followed by pyridine (1 mL).

Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

After completion, cool the reaction mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with

vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexane) to afford 4-chloro-6-methylpyrido[2,3-d]pyrimidine.

Expected Outcome: A solid product with an expected yield of 60-70%.

Conclusion
6-Amino-4-methylnicotinonitrile is a highly valuable and versatile starting material for the

synthesis of pyrido[2,3-d]pyrimidines. The cyclization reactions outlined in this guide, utilizing

simple and accessible reagents, provide robust pathways to a range of functionalized

heterocyclic cores. These protocols, grounded in established chemical principles, offer a solid

foundation for researchers in their efforts to synthesize novel compounds for applications in

drug discovery and beyond. Further derivatization of the synthesized scaffolds, particularly at

the 4-position, opens up extensive possibilities for creating diverse chemical libraries for

biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b065187#cyclization-reactions-involving-
6-amino-4-methylnicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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